Imidaprilat

説明

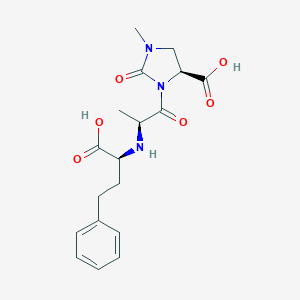

Structure

3D Structure

特性

IUPAC Name |

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAVNRVDTAPBNR-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-44-8 | |

| Record name | Imidaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIDAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Hydrolysis of Imidapril Hydrochloride

The most widely documented method for this compound synthesis involves the hydrolysis of imidapril hydrochloride. A patented process (CN113024632A) outlines a two-step procedure:

-

Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride :

Imidapril hydrochloride (1 kg) is dissolved in dichloromethane (2.62 kg) and reacted with triphosgene (0.37 kg) in the presence of disodium hydrogen phosphate (1.02 kg) at 20°C for 0.5 hours. The reaction is monitored via HPLC until imidapril residues fall below 5.0%. Post-reaction, the organic phase is washed with hydrochloric acid (2.06 kg of 2 M solution) and sodium chloride (2.24 kg of 23.5% solution) to remove impurities. -

Hydrolysis to this compound :

The intermediate is treated with sodium hydroxide (0.54 kg of 10% solution) at 25°C for 1 hour, followed by acidification with hydrochloric acid to precipitate this compound. The crude product is purified via recrystallization from ethanol-water mixtures, yielding a final purity of ≥99.5%.

Key Reaction Parameters :

Alternative Synthetic Approaches

Alternative methods focus on optimizing the de-esterification step:

-

Enzymatic Hydrolysis : Lipases from Candida antarctica have been explored to selectively hydrolyze the ethyl ester group under mild conditions (pH 7.0, 37°C), though industrial scalability remains challenging.

-

Microwave-Assisted Synthesis : Reduced reaction times (15–20 minutes) and improved yields (92–95%) are achieved using microwave irradiation at 100°C, though equipment costs limit widespread adoption.

Process Optimization and Reaction Conditions

Solvent Selection

Dichloromethane is preferred for its ability to dissolve both imidapril hydrochloride and triphosgene while facilitating phase separation during workup. Ethanol-water mixtures (70:30 v/v) are optimal for recrystallization, balancing solubility and impurity removal.

Impurity Control

Major impurities include:

-

Des-methyl this compound : Formed via N-demethylation during acidic workup.

-

Diastereomeric byproducts : Generated if reaction pH exceeds 3.0.

Strategies to mitigate impurities:

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method employs:

Typical Chromatographic Parameters :

| Parameter | Value |

|---|---|

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

This method resolves this compound from imidapril and des-methyl impurities with a resolution factor >2.0.

Mass Spectrometry

LC-MS/MS confirms molecular integrity using electrospray ionization (ESI+) and transitions at m/z 378.2 → 234.1 (this compound) and m/z 406.2 → 234.1 (imidapril).

Stability Considerations in Synthesis

化学反応の分析

RS 79948 塩酸塩は、さまざまな化学反応を受けます。これには以下が含まれます。

酸化: 特定の条件下で化合物を酸化すると、酸化された誘導体が生成されます。

還元: 還元反応は官能基を変え、化合物の活性を変化させる可能性があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤などがあります。生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。

4. 科学研究への応用

RS 79948 塩酸塩は、アルファ2アドレナリン受容体の選択的拮抗作用のために、科学研究で広く使用されています。その用途には以下が含まれます。

神経科学: 中枢神経系におけるアルファ2アドレナリン受容体の役割を研究します。

薬理学: さまざまな生理学的プロセスにおけるアルファ2アドレナリン受容体拮抗作用の影響を調べます。

科学的研究の応用

RS 79948 hydrochloride is widely used in scientific research due to its selective antagonism of alpha-2 adrenoceptors. Its applications include:

Neuroscience: Studying the role of alpha-2 adrenoceptors in the central nervous system.

Pharmacology: Investigating the effects of alpha-2 adrenoceptor antagonism on various physiological processes.

Drug Development: Serving as a lead compound for developing new therapeutics targeting alpha-2 adrenoceptors.

作用機序

RS 79948 塩酸塩は、アルファ2アドレナリン受容体に結合することによりその効果を発揮し、ノルエピネフリンなどの内因性アゴニストの結合を阻害します。 この拮抗作用により、ノルエピネフリンや他の神経伝達物質の放出が増加し、血圧調節や鎮静などのさまざまな生理学的プロセスに影響を与えます .

6. 類似の化合物との比較

RS 79948 塩酸塩は、アルファ2アドレナリン受容体に対する高い選択性と効力でユニークです。類似の化合物には以下が含まれます。

ヨヒンビン: 別のアルファ2アドレナリン受容体拮抗薬ですが、選択性は低いです。

ラウオルシン: 構造と機能が似ていますが、効力は低いです。

MK912: 異なる薬物動態を持つ選択的アルファ2アドレナリン受容体拮抗薬.

RS 79948 塩酸塩は、優れた選択性と効力を持つため、研究と潜在的な治療用途において貴重なツールです。

類似化合物との比較

Data Table: Comparative Analysis of ACE Inhibitors

| Parameter | This compound | Enalaprilat | Lisinopril |

|---|---|---|---|

| Molecular Weight (g/mol) | 377.39 | 348.41 | 405.49 |

| IC₅₀ (nM)* | 1.2 | 1.5 | 1.0 |

| Bioavailability (%) | Prodrug-dependent | Prodrug-dependent | 25–30 |

| Half-Life (hours) | >24 | ~11 | 12 |

| Primary Excretion Route | Hepatic/Renal | Renal | Renal |

| Key Indication | Chronic hypertension | Acute hypertension | Hypertension, HF |

Structural and Functional Insights

- This compound vs. Enalaprilat : The methyl-imidazolidine ring in this compound enhances metabolic stability, reducing degradation by serum esterases compared to Enalaprilat’s proline moiety .

- This compound vs. Lisinopril: Lisinopril’s lysine substitution eliminates the need for prodrug activation but reduces tissue penetration due to lower lipophilicity .

Clinical Implications

This compound’s prolonged half-life allows once-daily dosing, improving patient compliance in chronic hypertension management. However, its dependency on hepatic activation may limit use in patients with liver impairment .

生物活性

Imidaprilat is the active metabolite of imidapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and mechanisms of action. This article delves into the pharmacokinetics, pharmacodynamics, and various biological activities associated with this compound, supported by relevant studies and data.

Pharmacokinetics

This compound exhibits a prolonged half-life and sustained plasma concentrations when administered. A study involving spontaneously hypertensive rats demonstrated that subcutaneous infusion of imidapril resulted in stable plasma levels of this compound over four weeks, indicating effective drug delivery and absorption . The pharmacokinetic profile suggests that this compound can provide long-term antihypertensive effects without significant fluctuations in plasma levels.

Pharmacodynamics

The pharmacodynamic effects of this compound include:

- Blood Pressure Reduction : this compound effectively lowers systolic blood pressure (SBP) through inhibition of the ACE enzyme, which decreases the formation of angiotensin II, a potent vasoconstrictor .

- ACE Activity Modulation : Studies show that this compound can reduce ACE activity, which correlates with decreased plasma levels of angiotensin II and subsequent vasodilation .

Immunomodulatory Effects

This compound has been shown to exert immunomodulatory effects. Research indicates that ACE inhibitors, including this compound, can influence cytokine production, potentially benefiting patients with cardiovascular diseases by reducing inflammation . For example:

- Cytokine Regulation : this compound may enhance the production of anti-inflammatory cytokines like IL-10 while decreasing pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can alleviate inflammatory responses associated with heart failure and other cardiovascular conditions .

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various studies. It has been reported to reduce oxidative stress markers in neuronal tissues, suggesting a potential role in protecting against neurodegeneration .

Cardiovascular Benefits

This compound's cardiovascular benefits extend beyond blood pressure reduction:

- Endothelial Function : It improves endothelial function by enhancing nitric oxide availability, which plays a crucial role in vascular relaxation and overall cardiovascular health .

- Oxidative Stress Reduction : this compound has been shown to diminish reactive oxygen species (ROS) generation, thereby protecting cardiovascular tissues from oxidative damage .

Study on Hypertensive Patients

A clinical study involving Japanese hypertensive patients assessed the response to imidapril based on ACE genotype. The findings indicated that while plasma ACE activity varied among genotypes, the antihypertensive effect of imidapril was consistent across different genetic backgrounds, highlighting its efficacy regardless of individual genetic predispositions .

Comparative Study with Enalapril

A comparative study between imidapril and enalapril revealed that this compound did not significantly inhibit aminopeptidase P activity in the trachea, unlike enalapril. This difference may explain the lower incidence of cough associated with imidapril compared to other ACE inhibitors .

Q & A

Q. What are the established protocols for synthesizing Imidaprilat, and how can researchers validate its purity?

this compound synthesis typically involves peptide coupling reactions and ester hydrolysis. Validation requires multi-step characterization:

- HPLC analysis with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, flow rate 1 mL/min) to assess purity .

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for the carboxylate and imidazole groups .

- Mass spectrometry (ESI-MS) for molecular weight verification. Ensure protocols adhere to ICH guidelines for impurity profiling .

Q. What in vitro assays are recommended to evaluate this compound’s angiotensin-converting enzyme (ACE) inhibition?

Standard assays include:

- Spectrophotometric methods using synthetic substrates like Hippuryl-His-Leu (HHL). Measure liberated hippuric acid at 228 nm .

- Fluorometric assays with Mca-APK(Dnp) substrate, monitoring fluorescence quenching upon ACE cleavage .

- Dose-response curves (IC₅₀ determination) under physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., Captopril) .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

- Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral administration. Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .

- Quantify via LC-MS/MS (lower limit of quantification: 1 ng/mL) with deuterated internal standards .

- Calculate AUC, Cmax, Tmax, and t½ using non-compartmental analysis (e.g., Phoenix WinNonlin) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s tissue distribution profiles across studies be resolved?

- Conduct meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, animal strains) .

- Perform controlled cross-study experiments using standardized protocols (e.g., identical LC-MS/MS parameters, tissue homogenization methods) .

- Apply compartmental modeling to differentiate between true tissue penetration and assay artifacts .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term in vitro studies?

- Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Store reconstituted solutions at 4°C in amber vials to minimize light/heat degradation; validate stability via accelerated testing (25°C/60% RH for 14 days) .

- Adjust pH to 3.0–4.0 (acetic acid buffer) to reduce deamidation .

Q. How can researchers address variability in this compound’s antihypertensive efficacy across demographic subgroups in clinical trials?

- Stratify participants by CYP3A4/ACE polymorphisms using genotyping .

- Incorporate covariate-adjusted pharmacokinetic-pharmacodynamic (PK-PD) models to isolate genetic/environmental factors .

- Validate findings via multicenter trials with harmonized endpoints (e.g., 24-hour ambulatory blood pressure monitoring) .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent off-target effects?

- Apply Benjamini-Hochberg correction to mitigate false discovery rates in high-throughput screens .

- Use hierarchical clustering (Euclidean distance, Ward’s method) to group off-target profiles by dose .

- Combine Bayesian networks with in silico docking to predict mechanistic links between off-target hits and observed phenotypes .

Methodological Guidance

Q. How should researchers structure a manuscript reporting this compound’s novel derivatives and their ACE inhibition?

Follow IMRaD format :

- Introduction : Link structural modifications (e.g., proline substitutions) to hypothesized ACE binding improvements .

- Methods : Detail synthesis (e.g., Fmoc SPPS), purification (HPLC gradients), and assay conditions .

- Results : Present IC₅₀ values in tabular format; highlight SAR trends via scatter plots .

- Discussion : Contrast findings with Lisinopril/Captopril data; propose mechanisms for enhanced selectivity .

Q. What criteria determine the validity of computational models predicting this compound’s binding dynamics?

- Validate molecular dynamics (MD) simulations against crystallographic ACE structures (PDB: 1O8A) .

- Calculate binding free energy (ΔG) via MM-PBSA/GBSA with ≥100 ns trajectories .

- Cross-verify predictions with surface plasmon resonance (SPR) -measured KD values .

Data Contradiction & Reproducibility

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

Q. What steps ensure reproducibility in this compound studies when using diverse cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。